5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole is a complex organic compound characterized by the presence of a sulfanyl group attached to a bisnitrophenyl moiety and a cyclohexyl-substituted tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a bisnitrophenyl sulfide is reacted with a cyclohexyl-substituted tetraazole under controlled conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography can also be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Halogenating agents or strong bases like sodium hydride (NaH) can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-({2,4-bisnitrophenyl}sulfanyl)-1,3,4-thiadiazole
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C13H14N6O4S |
---|---|
Molecular Weight |
350.36g/mol |
IUPAC Name |
1-cyclohexyl-5-(2,4-dinitrophenyl)sulfanyltetrazole |
InChI |
InChI=1S/C13H14N6O4S/c20-18(21)10-6-7-12(11(8-10)19(22)23)24-13-14-15-16-17(13)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
UNFLNDFCPBQSOS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.